Isoeugenyl phenylacetate

Beschreibung

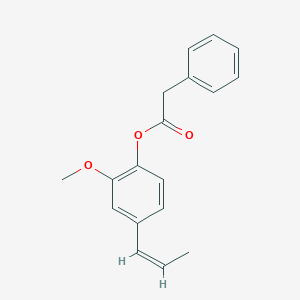

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methoxy-4-prop-1-enylphenyl) 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLCMLYMJHKLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059508 | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; sweet vanilla, clove-like and honey aroma | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.113-1.117 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-24-1 | |

| Record name | Isoeugenyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-methoxy-4-(1-propen-1-yl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Methodologies for Isoeugenyl Phenylacetate

Conventional Esterification Routes for Isoeugenyl Phenylacetate (B1230308) Synthesis

The primary conventional method for synthesizing isoeugenyl phenylacetate is through the esterification of isoeugenol (B1672232) with phenylacetic acid. This reaction typically involves the use of a catalyst and conditions that drive the reaction towards the formation of the ester.

One of the most common conventional methods is Fischer-Speier esterification . This process involves reacting isoeugenol with phenylacetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to shift the equilibrium towards the product side. While this method is straightforward, it can suffer from drawbacks such as long reaction times and the use of corrosive and environmentally harmful catalysts.

Another conventional approach involves the use of acyl chlorides or anhydrides . In this method, isoeugenol is reacted with phenylacetyl chloride or phenylacetic anhydride. This reaction is often faster and more efficient than Fischer-Speier esterification and can be carried out under milder conditions. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrochloric acid or acetic acid byproduct. ijraset.com

A two-step process involving acetylation followed by transesterification is also a known conventional route. Initially, the hydroxyl group of isoeugenol is acetylated using acetic anhydride. The resulting isoeugenyl acetate (B1210297) is then subjected to transesterification with phenylacetic acid in the presence of a basic catalyst like sodium methoxide (B1231860). This method can achieve high yields but requires strict anhydrous conditions for the transesterification step.

| Conventional Method | Reagents | Catalyst/Base | Key Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Isoeugenol, Phenylacetic acid | Sulfuric acid, p-Toluenesulfonic acid | Reflux, Water removal | Simple, Inexpensive reagents | Long reaction times, Harsh conditions, Environmental concerns |

| Acyl Chloride/Anhydride Method | Isoeugenol, Phenylacetyl chloride/anhydride | Pyridine, Triethylamine | Milder conditions | Faster reaction, Higher yields | Use of corrosive/toxic reagents |

| Acetylation-Transesterification | Isoeugenol, Acetic anhydride, Phenylacetic acid | DMAP (acetylation), Sodium methoxide (transesterification) | Two-step process, Anhydrous conditions for transesterification | High yields in acetylation step | Requires multiple steps, Strict anhydrous conditions needed |

Novel Synthetic Approaches and Methodological Advancements for Isoeugenyl Phenylacetate

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for chemical synthesis. This has led to the exploration of novel approaches for the production of isoeugenyl phenylacetate that align with the principles of green chemistry and utilize advanced catalytic systems.

Green Chemistry Principles in Isoeugenyl Phenylacetate Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of isoeugenyl phenylacetate synthesis, this has manifested in several innovative strategies.

One significant advancement is the use of solvent-free reaction conditions . jetir.org By eliminating the need for organic solvents, these methods reduce waste, minimize environmental impact, and often lead to simpler purification procedures. For instance, the direct esterification of isoeugenol with phenylacetic acid can be achieved by heating the reactants together without any solvent, sometimes in the presence of a solid acid catalyst. jetir.org

The use of biocatalysts , such as enzymes, represents another key green approach. Lipases, for example, can catalyze the esterification of isoeugenol with high selectivity under mild conditions. This enzymatic approach avoids the use of harsh chemicals and high temperatures, leading to a more sustainable process.

Catalytic Systems and Reaction Optimization in Isoeugenyl Phenylacetate Synthesis

The development of novel catalytic systems has been instrumental in improving the efficiency and sustainability of isoeugenyl phenylacetate synthesis. These catalysts are often more active, selective, and reusable than their traditional counterparts.

Solid acid catalysts , such as zeolites, montmorillonite (B579905) clays, and ion-exchange resins, have emerged as promising alternatives to corrosive mineral acids. jetir.org These materials are non-corrosive, easy to handle, and can be readily separated from the reaction mixture and reused, making the process more environmentally friendly and cost-effective. jetir.org For example, montmorillonite K-10 has been shown to be an effective catalyst for the deprotection of phenolic esters, a related reaction, and can be recycled multiple times without significant loss of activity. jetir.org

Ionic liquids have also been explored as both catalysts and reaction media for the synthesis of isoeugenyl phenylacetate. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for a variety of chemical transformations. Certain ionic liquids can act as dual catalyst-solvents, facilitating the esterification reaction and simplifying product isolation. For example, pyridine propyl sulfonic acid ionic liquids have been used to achieve high yields of isoeugenyl phenylacetate under solvent-free conditions.

Optimization of reaction parameters, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the yield and purity of the final product while minimizing energy consumption and waste generation. Techniques like response surface methodology (RSM) are often employed to systematically study the effects of these variables and identify the optimal reaction conditions.

| Novel Approach | Key Principle | Catalyst/System | Advantages |

| Solvent-Free Synthesis | Green Chemistry | Solid acid catalysts, Heat | Reduced waste, Environmental friendly, Simpler purification |

| Biocatalysis | Green Chemistry | Lipases | Mild conditions, High selectivity, Sustainable |

| Solid Acid Catalysis | Catalytic Advancement | Zeolites, Montmorillonite clays, Ion-exchange resins | Non-corrosive, Reusable, Environmentally friendly |

| Ionic Liquid Catalysis | Catalytic Advancement | Pyridine propyl sulfonic acid ionic liquids | Dual catalyst-solvent, High yields, Simplified isolation |

Synthesis of Analogues and Related Isoeugenyl Esters for Structure-Function Elucidation

The synthesis of analogues and related esters of isoeugenol is a critical area of research for understanding how chemical structure influences biological activity and sensory properties. By systematically modifying different parts of the isoeugenyl phenylacetate molecule, researchers can gain insights into the specific molecular features responsible for its characteristic fragrance and flavor, as well as its potential biological effects.

A variety of isoeugenyl esters can be synthesized by reacting isoeugenol with different carboxylic acids or their derivatives. For example, reacting isoeugenol with benzoyl chloride yields isoeugenyl benzoate, while using salicylic (B10762653) acid would produce isoeugenyl salicylate. google.com These structural modifications can lead to significant changes in the odor profile and other properties of the resulting ester.

Furthermore, modifications can be made to the isoeugenol backbone itself. For instance, derivatives of eugenol (B1671780), a structural isomer of isoeugenol, have been synthesized to explore the impact of the position of the propenyl group on the aromatic ring. acs.org Halogenated derivatives of eugenol and isoeugenol have also been prepared to investigate the effects of halogen substitution. acs.org

Advanced Spectroscopic and Chromatographic Characterization of Isoeugenyl Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isoeugenyl phenylacetate (B1230308). nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. oup.comchegg.com

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In isoeugenyl phenylacetate, distinct signals corresponding to the aromatic protons of both the phenylacetate and the isoeugenyl moieties, the vinylic protons of the propenyl group, the methoxy (B1213986) protons, the benzylic protons of the acetate (B1210297) group, and the terminal methyl protons can be observed. The chemical shifts (δ), reported in parts per million (ppm), and the spin-spin coupling constants (J), reported in Hertz (Hz), are critical for assigning these protons to their specific locations within the molecule. pitt.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in isoeugenyl phenylacetate gives rise to a distinct signal, allowing for the complete mapping of the carbon framework. The chemical shifts in ¹³C NMR are indicative of the hybridization and chemical environment of the carbon atoms. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to further confirm the structural assignments by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC). bmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Isoeugenyl Phenylacetate This table presents expected chemical shift values based on data from related structures and spectral databases.

| Atom Type | Position/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Isoeugenyl Ring) | Ar-H | 6.8 - 7.0 | 110 - 123 |

| Ar-C-O | - | 137 - 152 | |

| Ar-C-OCH₃ | - | 150 - 152 | |

| Aromatic (Phenylacetate Ring) | Ar-H | 7.2 - 7.4 | 127 - 130 |

| Ar-C (quaternary) | - | 133 - 135 | |

| Ester | C=O | - | 170 - 172 |

| Benzylic | -CH₂- | ~3.8 | ~41 |

| Methoxy | -OCH₃ | ~3.8 | ~56 |

| Propenyl | =CH- | 6.1 - 6.4 | 126 - 131 |

| -CH₃ | ~1.9 | ~18 |

Mass Spectrometry (MS) Applications in Compound Identification and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of isoeugenyl phenylacetate and to deduce its structure through fragmentation analysis. When coupled with gas chromatography (GC-MS), it becomes a highly sensitive and specific method for identifying and quantifying the compound in complex mixtures. nih.govresearchgate.net

In a typical electron ionization (EI) mass spectrum of isoeugenyl phenylacetate, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (282.34 g/mol ). This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. youtube.com The analysis of these fragmentation patterns provides a molecular fingerprint that confirms the compound's identity. libretexts.orgajgreenchem.comlcms.cz

Key fragmentations for isoeugenyl phenylacetate would include the cleavage of the ester bond, leading to the formation of ions corresponding to the isoeugenyl and phenylacetyl moieties. For instance, a prominent peak would be expected at m/z 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺) formed from the phenylacetyl group. miamioh.edu Other significant fragments would arise from the isoeugenyl portion of the molecule. The precise masses of these fragments can be used to confirm the elemental composition of different parts of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for Isoeugenyl Phenylacetate

| m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 282 | [C₁₈H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of phenylacetyl radical (•CH₂C₆H₅) |

| 119 | [C₈H₇O]⁺ | Phenylacetyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |

Infrared (IR) Spectroscopy for Functional Group Analysis and Structural Confirmation

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.inksu.edu.sa It measures the absorption of infrared radiation by the molecule, which causes molecular vibrations such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency (wavenumber), providing direct evidence for their presence. pg.edu.pl

The IR spectrum of isoeugenyl phenylacetate displays several key absorption bands that confirm its structure. The most prominent of these is the strong absorption from the ester carbonyl group (C=O) stretch, which is typically observed in the region of 1735-1750 cm⁻¹. For aromatic esters like phenyl acetate, this band can be found at higher wavenumbers, around 1760 cm⁻¹. chegg.comlibretexts.org

Other characteristic absorptions include those for the C-O stretches of the ester group, the C=C stretches of the aromatic rings and the propenyl side chain, and the C-H stretches of the aromatic, vinylic, and aliphatic portions of the molecule. The presence of these specific bands provides a high degree of confidence in the structural confirmation of isoeugenyl phenylacetate.

Table 3: Characteristic Infrared Absorption Bands for Isoeugenyl Phenylacetate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1760 | C=O Stretch | Ester (Aromatic) |

| 1650 - 1600 | C=C Stretch | Propenyl & Aromatic |

| 1250 - 1000 | C-O Stretch | Ester & Ether |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of isoeugenyl phenylacetate. nih.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for these purposes. mdpi.com

Gas Chromatography (GC) is particularly suitable for the analysis of volatile and thermally stable compounds like isoeugenyl phenylacetate. researchgate.net In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both purity assessment and quantification. rsc.org Purity is determined by the presence of a single major peak, while quantification is achieved by comparing the peak area to that of a known standard.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. sielc.com For isoeugenyl phenylacetate, a reverse-phase HPLC (RP-HPLC) method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net This technique is valuable for purity analysis and can be scaled up (preparative HPLC) to isolate and purify the compound from reaction mixtures or natural extracts. Quantification is performed using a UV detector, as the aromatic rings in isoeugenyl phenylacetate absorb UV light.

Column Chromatography is a fundamental preparative technique used for the purification of isoeugenyl phenylacetate on a larger scale. The crude compound is loaded onto a column packed with an adsorbent like silica (B1680970) gel, and a solvent or solvent mixture (eluent) is passed through the column. Separation occurs based on the differential adsorption of the compound and impurities to the stationary phase, allowing for the collection of pure fractions.

Utilization of Isoeugenyl Phenylacetate as an Analytical Standard and Reference Material in Research

Isoeugenyl phenylacetate serves as an analytical standard and reference material in various research and quality control settings. cenmed.com A certified reference material (CRM) is a compound with a well-established purity and identity, which is crucial for ensuring the accuracy and reliability of analytical measurements. cerilliant.com

The availability of isoeugenyl phenylacetate as a high-purity standard is essential for:

Method Validation: It is used to validate new analytical methods (e.g., GC or HPLC methods) for its detection and quantification in different matrices, such as fragrances, food products, or environmental samples.

Instrument Calibration: It serves as a calibrant to create standard curves, which are necessary for the accurate quantification of the compound in unknown samples. thegoodscentscompany.com

Quality Control: In the fragrance and flavor industry, it is used as a reference to ensure that products meet the required specifications for composition and purity. nih.gov

Research: In scientific studies, a well-characterized standard is necessary to accurately identify isoeugenyl phenylacetate in complex mixtures and to ensure that observed biological or chemical effects are attributable to the compound itself and not to impurities.

The characterization data obtained from the spectroscopic and chromatographic techniques described above are fundamental to establishing a compound as a reliable analytical standard.

Structure Activity Relationship Sar and Computational Chemistry of Isoeugenyl Phenylacetate

Elucidating Structural Determinants for Observed Biological Activities

A key aspect of isoeugenyl phenylacetate's biological profile is its role as a potential skin sensitizer (B1316253). Research suggests that ester derivatives of isoeugenol (B1672232), such as isoeugenyl phenylacetate (B1230308) and isoeugenyl acetate (B1210297), can undergo hydrolysis in situ to release isoeugenol. nih.gov This bioactivation is a critical structural determinant, as the isoeugenol molecule itself is considered a skin sensitizer, while the ester form may act as a pro-hapten. nih.goveuropa.eu The presence of the ester linkage is therefore a crucial feature governing this specific biological outcome.

The core phenylpropanoid structure is fundamental to its other activities. Studies on related compounds indicate that the esterification of the phenolic hydroxyl group, as seen in isoeugenyl phenylacetate, generally leads to a significant decrease in antioxidant and radical-scavenging capabilities compared to the parent compound, isoeugenol. This suggests the free hydroxyl group in isoeugenol is a key structural requirement for potent antioxidant effects. In contrast, antimicrobial effects may be retained or modified. While isoeugenol itself shows antibacterial activity, its derivatives also exhibit activity, indicating that the core structure contributes to this property. ijsrst.comijraset.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that build mathematical relationships between the chemical structure of a compound and its biological activity. nih.govnih.gov For isoeugenyl phenylacetate, QSAR modeling is particularly relevant in the fields of fragrance safety assessment and predicting olfactory properties.

The Research Institute for Fragrance Materials (RIFM) has utilized QSAR models in its safety assessments of fragrance ingredients, including isoeugenyl phenylacetate. researchgate.net Such models can predict various endpoints, from skin sensitization to toxicity, based on structural alerts and physicochemical properties. This approach allows for the screening and prioritization of compounds for further testing.

In the realm of olfaction, QSAR models have been developed to predict the perceptual qualities of an odorant based on its molecular structure. oup.com A study involving isoeugenyl phenylacetate and other structurally similar compounds demonstrated that odor perception could be predicted from the molecule's three-dimensional shape and pharmacophore fingerprints. oup.com These models go beyond simple 2D representations to consider the spatial arrangement of atoms and functional groups, which is crucial for receptor binding. oup.com By correlating these structural descriptors with sensory evaluation data, researchers have successfully created models that can predict the "eugenol-similarity" of a compound, with a significant coefficient of determination (R² = 0.514) when using 3D shape and pharmacophore data. oup.com These predictive models are invaluable for designing new fragrance molecules with desired scent profiles.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and molecular dynamics (MD) simulation studies for isoeugenyl phenylacetate are not extensively detailed in the available literature, the application of these techniques can be described based on studies of structurally related molecules like eugenol (B1671780). nih.gov These computational methods provide a dynamic, atom-level view of how a ligand such as isoeugenyl phenylacetate interacts with its protein target.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For isoeugenyl phenylacetate, this would involve:

Obtaining the 3D structure of a target receptor, such as the TAAR5 olfactory receptor. google.com

Computationally placing the isoeugenyl phenylacetate molecule into the receptor's binding site in various possible conformations.

Using a scoring function to estimate the binding affinity for each pose, identifying the most likely binding mode.

This process can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations take the output of molecular docking a step further. An MD simulation calculates the movement of every atom in the ligand-receptor complex over time, providing insights into the system's flexibility and stability. nih.govnih.gov For an isoeugenyl phenylacetate-receptor complex, an MD simulation would:

Place the docked complex in a simulated physiological environment (e.g., water and ions).

Simulate the atomic movements over a set period (e.g., nanoseconds).

Analyze the trajectory to assess the stability of the binding pose, conformational changes in the protein or ligand, and the persistence of key intermolecular interactions. nih.gov

These simulations are crucial for confirming the stability of a docked pose and understanding how the receptor might change its shape to accommodate the ligand, which is essential for understanding the mechanism of action, whether agonistic or antagonistic. nih.gov

In Silico Profiling of Isoeugenyl Phenylacetate Conformations and Intermolecular Interactions

In silico profiling involves using computational methods to predict a molecule's physicochemical properties and potential biological interactions based on its structure. nih.gov This profiling is fundamental to modern chemoinformatics and drug discovery and is applied to fragrance ingredients like isoeugenyl phenylacetate to understand their behavior. oup.com

A key aspect of this profiling is the consideration of multiple 3D conformations. A flexible molecule like isoeugenyl phenylacetate does not exist in a single, rigid state. In silico methods can explore the various low-energy shapes (conformations) the molecule can adopt. oup.com Identifying the "bioactive conformation"—the specific shape it assumes when binding to a receptor—is critical for understanding its function. oup.com

The intermolecular interaction potential of isoeugenyl phenylacetate is also profiled. This includes identifying pharmacophore features: the essential spatial arrangement of abstract features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For isoeugenyl phenylacetate, these features would include an aromatic ring from the phenylacetate group, another from the isoeugenol core, a methoxy (B1213986) group, and an ester group, all arranged in a specific 3D geometry. This pharmacophore fingerprint can then be used to predict its interaction with various biological targets. oup.com

The table below presents some computed properties of isoeugenyl phenylacetate, which form a part of its in silico profile.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H18O3 | PubChem nih.gov |

| Molecular Weight | 282.3 g/mol | PubChem nih.gov |

| XLogP3 | 4.0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

Investigation of Olfactory Receptor Activation Profiles based on Molecular Structure

The perception of scent is a complex process initiated by the binding of odorants to a specific combination of olfactory receptors (ORs). oup.comoup.com The molecular structure of isoeugenyl phenylacetate dictates which ORs it activates or inhibits, creating a unique "activation profile" that the brain interprets as a specific aroma.

Research has shown that structurally similar compounds, including isoeugenyl phenylacetate, eugenol, and vanillin (B372448), activate an overlapping but distinct set of ORs. oup.com One study identified that these compounds primarily activated six specific ORs. The resulting activity profile across these receptors was found to correlate strongly with the perceived odor. oup.com This combinatorial coding is fundamental to odor perception. A predictive model based on the OR activity profiles for this group of compounds was able to predict their perceptual similarity to eugenol with a high coefficient of determination (R² = 0.687). oup.com

Furthermore, isoeugenyl phenylacetate has been specifically identified as a potent antagonist of the human trace amine-associated receptor 5 (TAAR5). google.com This receptor is responsible for the perception of trimethylamine (B31210) (TMA), which has a strong fishy malodor. In laboratory assays, isoeugenyl phenylacetate demonstrated a dose-dependent ability to inhibit the activation of TAAR5 by TMA. google.com This finding was corroborated by human psychophysical tests, where the presence of isoeugenyl phenylacetate significantly reduced the perceived intensity of the fishy smell, confirming its role as a malodor-blocking agent at the receptor level. google.com

The table below summarizes the known interactions of isoeugenyl phenylacetate with specific olfactory receptors.

| Receptor | Interaction Type | Observed Effect | Source |

|---|---|---|---|

| Human TAAR5 | Antagonist | Inhibits TMA-induced activation, blocking fishy malodor perception. | google.com |

| Human Olfactory Receptors (multiple) | Agonist/Modulator | Contributes to a combinatorial activation profile that correlates with scent perception. | oup.com |

Environmental Fate and Degradation Studies of Isoeugenyl Phenylacetate

Biodegradation Pathways and Kinetics in Environmental Compartments

The primary biodegradation pathway for isoeugenyl phenylacetate (B1230308) in various environmental compartments is expected to be the hydrolysis of its ester linkage. This reaction yields isoeugenol (B1672232) and phenylacetic acid as the initial products. inchem.org

In biological systems, this hydrolysis is efficiently carried out by carboxylesterase enzymes. Studies on the structurally similar compound, isoeugenyl acetate (B1210297), have demonstrated rapid and complete hydrolysis in the presence of rat hepatocytes and liver microsomes, suggesting that similar enzymatic processes would readily occur in environments rich in microbial activity, such as soil and sediment.

Under non-enzymatic conditions, the hydrolysis of the ester bond can be catalyzed by both acids and bases. This suggests that in aquatic environments, the pH of the water will influence the rate of abiotic hydrolysis.

Table 1: Predicted Biodegradation of Isoeugenyl Phenylacetate

| Environmental Compartment | Primary Degradation Pathway | Expected Rate | Influencing Factors |

| Water | Hydrolysis (biotic and abiotic) | Moderate to Fast | pH, Temperature, Microbial Activity |

| Soil | Biotic Hydrolysis | Moderate to Fast | Microbial Population, Organic Matter |

| Sediment | Biotic Hydrolysis (anaerobic/aerobic) | Slow to Moderate | Redox Potential, Microbial Population |

Environmental Distribution and Partitioning Behavior (e.g., Water, Soil, Sediment, Air)

The distribution of isoeugenyl phenylacetate in the environment is dictated by its physicochemical properties. Being insoluble in water, it is expected to have a low mobility in aqueous systems and a tendency to partition to more lipophilic compartments like soil organic matter and sediment.

The partitioning behavior can be estimated using its calculated octanol-water partition coefficient (Log P) and other physical properties.

Table 2: Physicochemical Properties and Predicted Environmental Partitioning of Isoeugenyl Phenylacetate

| Property | Value | Implication for Environmental Distribution | Source |

| Molecular Formula | C₁₈H₁₈O₃ | - | nih.gov |

| Molecular Weight | 282.3 g/mol | Influences transport and diffusion rates. | nih.gov |

| Water Solubility | Insoluble | Low mobility in water; tendency to adsorb to solids. | |

| XLogP3 | 4.3 | High potential for sorption to soil and sediment; potential for bioaccumulation. | nih.gov |

Based on its high XLogP3 value, isoeugenyl phenylacetate is expected to have a strong affinity for soil and sediment, limiting its transport through the aqueous phase. In soil, its mobility will be low, and it will be primarily found in the organic carbon fraction. If released into water, it is likely to adsorb to suspended solids and partition to sediment. Due to its low vapor pressure, significant partitioning to the atmosphere is not anticipated.

Photodegradation and Other Abiotic Chemical Transformations in the Environment

Direct photodegradation of isoeugenyl phenylacetate in the environment has not been extensively studied. However, its chemical structure suggests that it may be susceptible to abiotic transformations other than hydrolysis.

The presence of a propenyl group and aromatic rings indicates potential reactivity with atmospheric oxidants such as hydroxyl radicals. While specific atmospheric reaction rates are not available for isoeugenyl phenylacetate, such reactions are common for volatile organic compounds with similar structural features.

The primary abiotic degradation pathway in aquatic and soil environments is expected to be hydrolysis. The rate of this hydrolysis is dependent on pH and temperature. Under acidic or alkaline conditions, the breakdown of the ester bond is accelerated.

Advanced Applications and Material Science Research Involving Isoeugenyl Phenylacetate

Utilization in Bio-based Polymer and Resin Synthesis

The synthesis of bio-based polymers and resins is a critical area of research aimed at reducing reliance on petrochemical feedstocks. Isoeugenyl phenylacetate (B1230308), with its reactive sites, is a candidate for incorporation into various polymer structures. The presence of the phenylacetate group can influence the final properties of the polymer, potentially enhancing thermal stability and mechanical strength.

Research into isoeugenol-based polymers has demonstrated the feasibility of creating high-performance materials. For instance, isoeugenol (B1672232) has been successfully polymerized to create materials with high glass transition temperatures and char yields, indicating good thermal resistance. The derivatization of isoeugenol to isoeugenyl phenylacetate could offer a pathway to further tailor these properties. The ester linkage in isoeugenyl phenylacetate can also introduce a degree of flexibility into the polymer backbone, which could be advantageous for specific applications.

The development of thermosetting resins from isoeugenol and its derivatives is another promising avenue. These resins, which are cured by heat or other means to form a rigid, three-dimensional network, are widely used in coatings, adhesives, and composites. The incorporation of isoeugenyl phenylacetate into these resin formulations could lead to materials with improved processability and final performance characteristics.

| Property | Value | Significance in Polymer Synthesis |

| Molar Mass | 254.29 g/mol | Influences stoichiometric calculations in polymerization reactions. |

| Boiling Point | Approx. 386.1 °C | Indicates thermal stability during processing. |

| Functional Groups | Ester, Alkene, Aromatic Rings | Provide sites for polymerization and cross-linking. |

Development of Novel Materials with Specific Functional Characteristics

The unique chemical structure of isoeugenyl phenylacetate makes it a target for the development of novel materials with specific functionalities. The aromatic rings in its structure can contribute to properties such as flame retardancy and high refractive index. The ester group can be susceptible to hydrolysis, which could be exploited for the design of biodegradable or stimuli-responsive materials.

One area of interest is the development of advanced coatings. The incorporation of isoeugenyl phenylacetate into coating formulations could enhance their durability, gloss, and resistance to UV degradation. The phenolic moiety, inherited from isoeugenol, is known to possess antioxidant properties, which could help to protect the coated substrate from oxidative damage.

Furthermore, the potential for isoeugenyl phenylacetate to be used in the creation of functional thin films is being explored. These films could have applications in electronics, optics, and sensor technology. The ability to precisely control the chemical structure of the material at the molecular level is key to achieving the desired functional characteristics.

Research on Advanced Composite Matrices and Adhesives Derived from Isoeugenol Analogues

Advanced composites, which consist of a reinforcement phase (e.g., carbon or glass fibers) embedded in a matrix material, are used in a wide range of high-performance applications. The properties of the composite are largely determined by the properties of the matrix and the interface between the matrix and the reinforcement. Isoeugenol and its analogues, including isoeugenyl phenylacetate, are being investigated as potential bio-based alternatives to conventional petroleum-based matrix materials.

Future Research Directions and Emerging Paradigms for Isoeugenyl Phenylacetate

Integration of Advanced "Omics" Technologies in Understanding Biological Effects

The comprehensive understanding of the biological effects of isoeugenyl phenylacetate (B1230308) at a molecular level remains a key area for future research. Advanced "omics" technologies, which allow for the large-scale analysis of biological molecules, offer a powerful approach to elucidate the mechanisms of action and biological pathways modulated by this compound. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and systemic responses to isoeugenyl phenylacetate. nih.govfrontiersin.org

Genomics and Transcriptomics can be employed to identify gene expression changes in cells or tissues exposed to isoeugenyl phenylacetate. This could reveal the genetic pathways that are activated or suppressed, offering clues about its mode of action. High-throughput sequencing technologies have become essential tools in drug discovery for identifying potential drug candidates from natural sources. nih.gov

Proteomics enables the large-scale study of proteins, including their expression levels, modifications, and interactions. By analyzing the proteome of cells treated with isoeugenyl phenylacetate, researchers can identify protein targets and signaling cascades that are directly affected. fraunhofer.de

Metabolomics , the study of small molecule metabolites, can map the metabolic fingerprints resulting from exposure to the compound. This can help in understanding its metabolic fate and its impact on cellular metabolism. nih.gov

By combining these multi-omics datasets, researchers can construct detailed patient and disease profiles, identify biomarkers for diagnosis and prognosis, and better understand the molecular basis of a compound's effect. fraunhofer.de This integrated approach will be crucial in systematically exploring the therapeutic potential of isoeugenyl phenylacetate.

| Omics Technology | Focus of Analysis | Potential Insights for Isoeugenyl Phenylacetate Research |

| Genomics | DNA and genetic variations | Identification of genetic predispositions that may influence individual responses to the compound. |

| Transcriptomics | RNA and gene expression | Revealing cellular pathways and biological processes modulated by isoeugenyl phenylacetate. |

| Proteomics | Proteins and their functions | Pinpointing direct protein targets and understanding post-translational modifications induced by the compound. |

| Metabolomics | Metabolites and metabolic pathways | Elucidating the metabolic fate of isoeugenyl phenylacetate and its impact on overall cellular metabolism. nih.gov |

Exploration of Novel, Sustainable Synthetic Pathways and Catalytic Systems

The conventional synthesis of isoeugenyl phenylacetate and other isoeugenol (B1672232) esters often involves coupling isoeugenol with reagents like benzoyl chloride or acetyl chloride, using pyridine (B92270) as a base in a solvent such as dichloromethane. ijraset.com While effective, there is a growing need for more sustainable and environmentally friendly synthetic methods that align with the principles of green chemistry.

Future research will likely focus on the development of novel synthetic routes that are more efficient and utilize less hazardous materials. mdpi.com Key areas of exploration include:

Biocatalysis : The use of enzymes as catalysts offers high selectivity and operates under mild reaction conditions, reducing energy consumption and waste generation.

Green Solvents : Replacing traditional volatile organic solvents with more benign alternatives like water or bio-derived solvents can significantly reduce the environmental impact of the synthesis.

Advanced Catalytic Systems : The development of new generations of ecocatalysts, potentially derived from natural and biosourced materials, could lead to more efficient and sustainable production processes. mdpi.com Research into heterogeneous catalysts could also simplify product purification and catalyst recycling.

The goal is to design synthetic pathways that are not only economically viable but also minimize their environmental footprint, a critical consideration for the future production of fine chemicals. bohrium.com

| Synthetic Approach | Conventional Method | Potential Sustainable Alternative |

| Catalyst | Pyridine (base) | Enzymes (biocatalysts), Heterogeneous catalysts |

| Solvent | Dichloromethane | Water, Bio-solvents, Supercritical fluids |

| Reagents | Acyl chlorides | Carboxylic acids (with activation), Esters (transesterification) |

| Conditions | Moderate temperatures | Mild, ambient temperatures and pressures |

| Waste Profile | Organic waste, Pyridine salts | Reduced waste, Biodegradable byproducts |

Development of Advanced Computational Models for Mechanism Prediction and Lead Optimization

Computational methods are integral to modern drug discovery and chemical research, offering a means to predict the properties and activities of molecules, thereby accelerating the research and development process. patsnap.com For isoeugenyl phenylacetate, advanced computational models can play a pivotal role in predicting its mechanism of action and in guiding the design of new derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of isoeugenyl phenylacetate and its analogues with their biological activities. patsnap.com This can help identify the key molecular descriptors responsible for a desired effect.

Molecular Docking : These simulations can predict the binding orientation of isoeugenyl phenylacetate to a specific protein target, providing insights into its potential mechanism of action at a molecular level. patsnap.comdanaher.com

Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic picture of the interaction between the compound and its biological target over time, helping to understand the stability of the complex and the energetic aspects of binding. escholarship.org

These computational tools are crucial for the hit-to-lead and lead optimization stages of drug discovery. ucl.ac.uk By creating a feedback loop of designing, synthesizing, and testing compounds, researchers can systematically refine the structure of a lead compound like isoeugenyl phenylacetate to improve its efficacy, selectivity, and pharmacokinetic profile. patsnap.com The ultimate aim is to develop an automated computational pipeline to guide key aspects of drug lead optimization. escholarship.org

| Computational Model | Primary Function | Application in Isoeugenyl Phenylacetate Research |

| QSAR | Correlates chemical structure with biological activity. patsnap.com | Predicting the activity of new isoeugenyl phenylacetate derivatives to prioritize synthesis. |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. patsnap.com | Identifying potential protein targets and understanding key binding interactions. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-receptor complex and calculating binding free energies. |

Investigation into the Influence of Isoeugenol Derivatives on Microbial Ecosystems (e.g., Gut Microbiota)

The gut microbiome plays a critical role in human health, and there is growing evidence that natural compounds can modulate its composition and function. nih.govresearchgate.net Research on isoeugenol, the precursor to isoeugenyl phenylacetate, has demonstrated its ability to influence the gut microbiota. nih.govmdpi.com For instance, dietary isoeugenol supplementation has been shown to attenuate the intestinal dysbiosis caused by prolonged UVB exposure in mice, with a strong correlation observed between gut microbiota changes and skin photoaging. nih.govmdpi.com

Given these findings, a significant future research direction is to investigate the impact of isoeugenyl phenylacetate on microbial ecosystems. This research could extend beyond the gut to include skin or oral microbiota. Studies have shown that isoeugenol possesses antimicrobial properties against various bacteria and can disrupt biofilms. nih.gov It is plausible that isoeugenyl phenylacetate may exhibit similar or distinct modulatory effects.

Future studies should aim to:

Characterize the changes in microbial diversity and composition following exposure to isoeugenyl phenylacetate.

Identify specific microbial taxa that are particularly sensitive or responsive to the compound.

Elucidate the mechanisms by which isoeugenyl phenylacetate influences microbial communities, whether through direct antimicrobial action or by modulating the host environment.

Understanding these interactions is crucial, as the modulation of microbial ecosystems could underpin some of the biological effects of the compound and open up new avenues for its application in promoting health.

| Compound | Microbial Phylum/Genera Affected | Observed Effect in Animal Models | Reference Study Finding |

| Eugenol (B1671780) | Actinobacteria, Proteobacteria | Increase in Actinobacteria, Reduction in Proteobacteria | Beneficially modulated gut microbiota in mice on a high-fat diet. nih.gov |

| Isoeugenol | Not specified in abstract | Reduced intestinal dysbiosis caused by UVB exposure | Showed a strong correlation between modulation of gut microbiota and attenuation of skin photoaging. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the established experimental protocols for assessing the cytotoxicity of Isoeugenyl phenylacetate in cancer cell lines?

- Methodology : Use in vitro models (e.g., osteosarcoma, prostate cancer cells) with dose-response assays (e.g., MTT or XTT) to quantify growth inhibition. Employ flow cytometry to analyze cell cycle arrest (G1 phase) and apoptosis markers (e.g., Annexin V/PI staining). Quantify molecular changes via Western blotting for proteins like Bcl-2 (downregulated) and Bax (upregulated) .

- Key Considerations : Normalize results to non-malignant cells (e.g., endothelial cells) to confirm selectivity. Include positive controls (e.g., cisplatin) for comparative analysis.

Q. How is Isoeugenyl phenylacetate structurally characterized in computational chemistry studies?

- Methodology : Use density functional theory (DFT) or molecular dynamics (MD) simulations with force fields like GAFF-LCFF. Optimize parameters for aromatic carbons and carbonyl oxygen atoms to improve accuracy in predicting bulk properties (e.g., density, enthalpy of vaporization). Validate against experimental crystallographic or spectroscopic data .

- Key Considerations : Address non-transferability of Lennard-Jones parameters between aromatic compounds by calibrating eij (well depth) and sij (radius) for specific chemical environments .

Q. What enzymatic assays utilize Isoeugenyl phenylacetate as a substrate?

- Methodology : Measure paraoxonase-1 (PON1) activity using phenylacetate hydrolysis, monitoring phenol generation via spectrophotometry (270 nm). Optimize reaction conditions (pH, temperature) and validate with kinetic parameters (Km, Vmax) .

- Key Considerations : Control for substrate purity and interference from other esterases. Use inhibitors like EDTA to confirm enzyme specificity .

Advanced Research Questions

Q. How can discrepancies in cytotoxicity data for Isoeugenyl phenylacetate across different cancer models be resolved?

- Methodology : Conduct meta-analyses comparing cell line-specific responses (e.g., androgen-independent vs. hormone-sensitive prostate cancer). Investigate differential gene expression (RNA-seq) or proteomic profiles to identify resistance mechanisms (e.g., altered p21Cip1/pRb pathways). Cross-validate findings in xenograft models .

- Key Considerations : Account for pharmacokinetic variability (e.g., drug penetration in 3D spheroids vs. monolayer cultures) and microenvironmental factors (e.g., hypoxia) .

Q. What computational strategies improve force field accuracy for simulating Isoeugenyl phenylacetate in liquid crystalline phases?

- Methodology : Refine GAFF-LCFF parameters by synchronously adjusting LJ potentials for aromatic carbons (eij = 0.289824 kJ mol⁻¹) and carbonyl oxygen (eij = 0.478608 kJ mol⁻¹). Use Monte Carlo simulations to predict phase behavior and compare with experimental DSC/XRD data .

- Key Considerations : Test parameter transferability to related esters (e.g., methylbenzoate) and validate against experimental DvapH values .

Q. What metabolic pathways involve Isoeugenyl phenylacetate degradation in microbial communities?

- Methodology : Employ metagenomic/transcriptomic analysis to identify catabolic genes (e.g., esterases, phenylacetate-CoA ligases). Use stable isotope probing (¹³C-phenylacetate) to trace carbon flux into TCA cycles. Validate enzyme activity via recombinant expression and kinetic assays .

- Key Considerations : Link pathway activity to bioremediation potential (e.g., polyethylene degradation) by correlating gene expression with polymer mass loss .

Q. How do pharmacokinetic properties of Isoeugenyl phenylacetate derivatives influence clinical translation for hepatic encephalopathy?

- Methodology : Perform phase 2a trials comparing oral L-Ornithine phenylacetate (MNK6106) with standard therapies (e.g., rifaximin). Measure plasma ammonia reduction and neurophysiological outcomes (e.g., motor evoked potentials). Assess safety via genotoxicity assays (Ames test) and teratogenicity studies .

- Key Considerations : Monitor dose-dependent effects on fertility parameters (sperm count/morphology) and adjust dosing regimens to minimize systemic exposure .

Methodological Best Practices

- Data Contradiction Analysis : Use multi-omics integration (proteomics, metabolomics) to resolve conflicting results. For example, combine network analysis of PE degradation pathways with enzyme activity assays to confirm phenylacetate catabolism .

- Reproducibility : Adhere to PLOS data-sharing standards by depositing raw datasets in public repositories (e.g., Zenodo) and providing detailed materials/methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.